molecular formula C11H18N2 B13263886 Butyl[1-(pyridin-2-YL)ethyl]amine

Butyl[1-(pyridin-2-YL)ethyl]amine

Cat. No.: B13263886
M. Wt: 178.27 g/mol
InChI Key: ISKHHODHPYHARK-UHFFFAOYSA-N
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Description

Butyl[1-(pyridin-2-YL)ethyl]amine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

N-(1-pyridin-2-ylethyl)butan-1-amine

InChI

InChI=1S/C11H18N2/c1-3-4-8-12-10(2)11-7-5-6-9-13-11/h5-7,9-10,12H,3-4,8H2,1-2H3

InChI Key

ISKHHODHPYHARK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC=CC=N1

Origin of Product

United States

The Significance of Pyridyl Amine Scaffolds in Synthetic Chemistry

The pyridine (B92270) ring, an aromatic heterocycle containing a nitrogen atom, imparts a set of valuable characteristics to the amine scaffold. wikipedia.org The nitrogen atom's lone pair of electrons makes the pyridine moiety a good ligand for metal coordination, while its electron-withdrawing nature can influence the reactivity of the attached amino group and other parts of the molecule. wikipedia.orgresearchgate.net This combination of properties has led to the widespread use of pyridyl-amine scaffolds in various domains of synthetic chemistry.

Pyridyl-amine derivatives are integral components in the synthesis of pharmaceuticals and agrochemicals. rsc.orgnih.gov The pyridine nucleus is a common feature in numerous biologically active compounds, and the introduction of an amine group provides a handle for further functionalization and modulation of a molecule's properties. rsc.orgnih.gov Furthermore, the ability of the pyridine nitrogen to form hydrogen bonds and participate in other non-covalent interactions is crucial for molecular recognition and binding to biological targets. nih.gov

In the realm of materials science, pyridyl-amine scaffolds are utilized in the construction of functional polymers and coordination complexes with interesting optical and electronic properties. nih.gov Their capacity to act as building blocks for supramolecular assemblies has opened up avenues for the development of novel sensors and responsive materials.

An Overview of Chiral Amine Derivatives in Asymmetric Synthesis

Chiral amines, which are non-superimposable mirror images of each other, are of paramount importance in asymmetric synthesis—the selective production of one enantiomer of a chiral molecule. sigmaaldrich.comnih.govacs.org This is particularly critical in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different biological activities. Chiral amines serve as versatile tools in this field, acting as chiral auxiliaries, catalysts, and resolving agents. nih.gov

As chiral auxiliaries, they can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and then subsequently removed. In asymmetric catalysis, chiral amines or their metal complexes can catalyze reactions to produce a chiral product in high enantiomeric excess. yale.eduiupac.org The development of efficient and selective chiral amine catalysts remains an active area of research, with a focus on creating catalysts that are robust, recyclable, and effective for a broad range of transformations. acs.org

The synthesis of chiral amines itself is a significant endeavor. Methods such as the asymmetric hydrogenation of imines and the reductive amination of ketones are commonly employed to produce enantiomerically enriched amines. nih.gov The continuous development of new and improved synthetic routes to chiral amines is crucial for advancing the field of asymmetric synthesis.

Coordination Chemistry of Butyl 1 Pyridin 2 Yl Ethyl Amine As a Ligand

Ligand Design and Denticity

The functionality of Butyl[1-(pyridin-2-YL)ethyl]amine as a ligand is fundamentally determined by its structure, which features two key nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine (B92270) ring and the sp³-hybridized secondary amine nitrogen. This arrangement allows for multiple modes of coordination, making it a valuable component in the design of complex molecular architectures.

Monodentate and Multidentate Coordination Modes

A ligand is classified by its denticity, which refers to the number of donor atoms it uses to bind to a central metal ion. youtube.com Ligands that bind through a single donor atom are termed monodentate . vaia.comlibretexts.org Pyridine, for instance, is a classic monodentate ligand, coordinating to a metal center via the lone pair of electrons on its nitrogen atom. vaia.com

Conversely, ligands capable of binding through two donor sites are known as bidentate ligands. libretexts.orgyoutube.com this compound falls into this category. It can act as a bidentate chelating ligand, forming a stable five-membered ring by coordinating to a metal center using both the pyridyl nitrogen and the secondary amine nitrogen. This chelate effect, where a multidentate ligand forms a ring structure with the metal ion, results in significantly more stable complexes compared to those formed with analogous monodentate ligands. libretexts.org

In addition to chelation, pyridine-containing ligands can also exhibit a bridging coordination mode, where the ligand links two or more metal centers. This behavior is crucial for the formation of coordination polymers. nih.govresearchgate.net While chelation to a single metal center is the most common mode for this compound, the pyridyl group could potentially bridge to a second metal center under specific reaction conditions, leading to polynuclear or polymeric structures.

Design and Synthesis of Chiral Tridentate Ligands

The principles governing the design of bidentate ligands like this compound can be extended to create ligands with higher denticity, such as chiral tridentate ligands. These ligands, which possess three donor atoms, are of significant interest, particularly in the field of asymmetric catalysis. nih.govtaylorfrancis.com

The synthesis of chiral tridentate ligands often involves multi-step processes starting from readily available chiral precursors or employing asymmetric synthesis strategies. nih.govresearchgate.net Common strategies include:

Starting with Chiral Amino Alcohols: These precursors can be used to build complex ligand scaffolds, such as the well-known chiral pyridine bis(oxazoline) (PyBox) ligands, which are highly effective in a variety of nickel-catalyzed asymmetric reactions. nih.gov

Asymmetric Hydrogenation: Ruthenium-catalyzed asymmetric hydrogenation of prochiral substrates like 2-(pyridin-2-yl)quinolines can produce chiral 1,2,3,4-tetrahydroquinoline (B108954) scaffolds with excellent enantioselectivity. These can then be further functionalized into chiral tridentate P,N,N ligands. researchgate.net

Immobilization on Supports: For practical applications, chiral tridentate ligands can be immobilized on polymer supports. This has been successfully demonstrated for iridium-catalyzed asymmetric hydrogenation of ketones, where the supported catalyst retained high activity and selectivity and could be used in continuous flow processes. rsc.org

While this compound is itself a bidentate ligand, its 1-(pyridin-2-yl)ethylamine core is a common building block in the design of more complex chiral ligands. The introduction of a third coordinating group to this scaffold is a viable strategy for producing novel chiral tridentate ligands.

Metal Complex Formation and Structural Diversity

The interaction of this compound and structurally related ligands with transition metals yields a rich variety of coordination complexes, ranging from simple mononuclear species to intricate coordination polymers.

Complexation with Transition Metals (e.g., Cu(II), Co(II), Ni(II), Zn(II))

The coordination behavior of pyridine-amine ligands has been extensively studied with a range of divalent first-row transition metals. The specific geometry of the resulting complex is influenced by the metal ion's preferred coordination number and geometry, the steric and electronic properties of the ligand, and the counter-anions present.

Metal IonLigand TypeResulting Complex GeometryReference(s)
Cu(II) N-(pyridin-2-ylmethyl)butan-2-amineDistorted Square Planar inorgchemres.org
Cu(II) N-substituted bis(2-pyridylmethyl)amineDistorted Square Pyramidal researchgate.net
Cu(II) 3-(2-pyridyl)-5-ethyl-1,2,4-triazoleDistorted Trigonal-Bipyramidal nih.gov
Co(II) Iminopyridine derivativesTetrahedral / Distorted Tetrahedral nih.gov
Co(II) Pyridylethyl-derived diazacycloalkanesTrigonal-Bipyramidal nih.gov
Co(II) Pyridine-based macrocycleDistorted Octahedral rsc.org
Ni(II) bis[(pyridin-2-yl)methyl]amineOctahedral nih.gov
Ni(II) Modified pyridine-2,6-dicarbaldehydeDistorted Square-Planar nih.gov
Zn(II) (2-{[1-(Pyridin-2-yl)ethylidene]aminomethyl}pyridine)Distorted Trigonal-Bipyramidal nih.gov

This table is interactive. Click on the headers to sort.

As illustrated, Copper(II) complexes with similar N,N-donor ligands frequently adopt distorted square planar or square pyramidal geometries. inorgchemres.orgresearchgate.netnih.govCobalt(II) is known for its ability to form complexes with various geometries, including tetrahedral, trigonal-bipyramidal, and octahedral, depending on the ligand's steric bulk and the coordination environment. nih.govnih.govrsc.orgNickel(II) complexes with tridentate pyridine-amine ligands often result in octahedral geometries, while tetradentate ligands can enforce a square-planar arrangement. nih.govnih.govZinc(II) , having a d¹⁰ electronic configuration, shows flexible coordination geometries, often resulting in distorted trigonal-bipyramidal or tetrahedral structures. nih.gov

Helical and Cluster Formation in Coordination Polymers

When ligands possess the ability to bridge metal centers, they can self-assemble into extended one-, two-, or three-dimensional networks known as coordination polymers. nih.govrsc.org Pyridine-based ligands are particularly adept at forming such structures. Research has shown that helical ligands containing a pyridine-2,6-dicarboxamide skeleton can react with transition metal ions to form one-dimensional coordination polymers, with some resulting in homochiral helical chains. acs.org

The formation of discrete polynuclear complexes, or clusters, is another important feature of the coordination chemistry of these ligands. For example, cobalt(II) chloride has been shown to react with piperazine-derived pyridylethylamine ligands to form dinuclear complexes where the ligand bridges two tetrahedral CoCl₂ units. nih.gov Similarly, dinuclear copper(II) complexes have been synthesized using triazolate-bridged pyridyl ligands. nih.gov The formation of these supramolecular structures is driven by the specific coordination vectors of the ligand and the preferred geometry of the metal ion.

Influence of Ligand Structure on Coordination Geometry

Subtle modifications to the ligand's structure can have a profound impact on the final architecture of the metal complex. The steric and electronic properties of substituents on the pyridine ring or the amine nitrogen play a crucial role in determining the coordination geometry and even the dimensionality of the resulting assembly.

Steric Hindrance: The bulkiness of the butyl group on the amine nitrogen of this compound will sterically influence how the ligand packs around a metal center. This can affect the coordination number and geometry. For instance, studies on cobalt(II) complexes with iminopyridine ligands have demonstrated that bulky substituents on the phenylamino (B1219803) group lead to a distortion from tetrahedral geometry. nih.gov

Electronic Effects: Electron-donating or electron-withdrawing groups on the pyridine ring can alter its basicity and, consequently, the strength of the metal-ligand bond. This can influence the electrochemical properties and reactivity of the resulting complexes, as seen in copper(II) complexes with substituted N-heterocyclic carbene ligands. mdpi.comresearchgate.net

Positional Isomerism: The position of the coordinating nitrogen atom within the pyridine ring can dramatically alter the structure of a coordination polymer. In a study of copper(II) complexes with pyridyl-β-diketonate ligands, using a ligand with a para-substituted nitrogen (like in the 2-pyridyl group) led to a different polymeric assembly compared to when a meta-substituted nitrogen was used. nih.gov This highlights the importance of the ligand's directional properties in constructing extended networks.

In the case of this compound, the presence of a chiral center at the ethyl-amine carbon introduces another layer of structural control, potentially allowing for the synthesis of enantiopure metal complexes with specific chiroptical or catalytic properties.

Metal-Ligand Binding and Reactivity

No information available.

Chelation Effects in Metal Complexes

No information available.

Role of Pyridine Nitrogen Basicity in Ligand Efficiency

No information available.

Catalytic Applications of Butyl 1 Pyridin 2 Yl Ethyl Amine and Its Derivatives

Organocatalysis by Thiourea (B124793) Derivatives

Thiourea derivatives of Butyl[1-(pyridin-2-YL)ethyl]amine have emerged as a prominent class of organocatalysts. mdpi.comrsc.org These bifunctional catalysts, possessing both a hydrogen-bond donating thiourea moiety and a basic pyridine (B92270) nitrogen, can activate both the electrophile and the nucleophile in a reaction, leading to high levels of stereocontrol. rsc.orgrsc.org The modular nature of their synthesis, typically involving the reaction of an amine with an isothiocyanate, allows for the straightforward generation of a diverse library of catalysts with tunable steric and electronic properties. mdpi.com

Proposed Mechanisms of Organocatalytic Activation

The catalytic activity of thiourea-based organocatalysts stems from their ability to form hydrogen bonds with substrates. wikipedia.org In a typical reaction, the two N-H protons of the thiourea group act as a double hydrogen-bond donor, activating an electrophile, such as a carbonyl compound. wikipedia.org Simultaneously, the basic site on the catalyst, in this case, the pyridine nitrogen or another amine, can deprotonate a pronucleophile, enhancing its reactivity. This dual activation brings the reacting partners into close proximity within a chiral environment, facilitating the enantioselective formation of the product. rsc.orgrsc.org

The proposed mechanism for the activation of a carbonyl substrate by a thiourea catalyst involves the formation of a complex where the carbonyl oxygen is hydrogen-bonded to the thiourea N-H groups. This interaction polarizes the carbonyl group, making it more susceptible to nucleophilic attack. In the case of bifunctional thiourea catalysts derived from this compound, the pyridine nitrogen can act as a Brønsted base, activating the nucleophile. mdpi.com However, the relatively low basicity of the pyridine nitrogen can sometimes limit the catalytic efficiency. mdpi.com

Catalytic Efficiency and Substrate Scope in Asymmetric Reactions

Thiourea derivatives of (S)-1-(2-pyridyl)ethylamine have been investigated as organocatalysts in various asymmetric reactions, including aldol (B89426) condensations and the addition of diethylzinc (B1219324) to benzaldehyde. mdpi.com While these catalysts have demonstrated the ability to induce asymmetry, their efficiency and the enantiomeric excesses (ee) observed are often modest compared to other established organocatalysts. mdpi.com For instance, in the asymmetric aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde, and the addition of diethylzinc to benzaldehyde, the chemical yields and observed enantiomeric excesses were not as high as those reported with other thiourea-based catalysts. mdpi.com

The substrate scope of these catalysts has been explored in reactions such as the aza-Henry reaction of isatin-derived ketimines with long-chain nitroalkanes. nih.gov In this context, chiral thioureas bearing multiple hydrogen-bond donors have achieved high enantioselectivity (78–99% ee) and excellent diastereoselectivity (up to 99:1). nih.gov This highlights the potential of these catalysts for specific applications where they can provide high levels of stereocontrol. The development of bifunctional primary amine-thioureas has expanded the scope of organocatalysis to a diverse range of enantioselective transformations. nih.gov

Table 1: Catalytic Performance of Thiourea Derivatives in Asymmetric Reactions

ReactionCatalystSubstratesYield (%)ee (%)drReference
Aza-HenryChiral ThioureaIsatin-derived ketimines, long-chain nitroalkanes-78-99up to 99:1 nih.gov
Aldol CondensationThiourea derivative of (S)-1-(2-pyridyl)ethylamineAcetone, 4-nitrobenzaldehydeLowLow- mdpi.com
Diethylzinc AdditionThiourea derivative of (S)-1-(2-pyridyl)ethylamineDiethylzinc, BenzaldehydeLowLow- mdpi.com

Metal-Mediated Catalysis

In addition to their role in organocatalysis, derivatives of this compound are effective ligands in metal-mediated catalysis. The pyridine and amine functionalities can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction.

Asymmetric Hydrophosphonylation of Aldimines

While specific studies on the asymmetric hydrophosphonylation of aldimines using catalysts derived directly from this compound are not prevalent in the provided search results, the broader class of chiral thiourea catalysts has been successfully applied in similar C-C bond-forming reactions like the aza-Henry reaction. nih.gov This suggests the potential for appropriately designed derivatives to be active in hydrophosphonylation reactions. The mechanism would likely involve the coordination of the aldimine to the metal center, followed by the enantioselective addition of the hydrophosphonylating agent.

Enantioselective Transfer Hydrogenation Reactions

Chiral ligands derived from pyridyl-imines and pyridyl-amines, which are structurally related to this compound, have been utilized in the enantioselective transfer hydrogenation of ketones. rsc.orgresearchgate.net For example, chiral (pyridyl)imine nickel(II) complexes have been studied as catalysts for the asymmetric transfer hydrogenation of ketones, demonstrating the viability of this class of ligands in such transformations. rsc.org The reaction typically involves the transfer of hydrogen from a hydrogen donor, such as 2-propanol, to a ketone, yielding a chiral alcohol. The efficiency and enantioselectivity of the reaction are influenced by the structure of the ligand, the metal center, and the reaction conditions. researchgate.net

Dehydrogenation Reactions of Amines Utilizing Related Catalyst Systems

Catalyst systems related to this compound have shown activity in the dehydrogenation of amines. This transformation is a valuable method for the synthesis of nitriles and imines. For instance, iridium complexes have been used for the catalytic dehydrogenation of primary amines to nitriles. researchgate.net The proposed mechanism for amine dehydrogenation often involves the coordination of the amine to the metal center, followed by β-hydride elimination. researchgate.net Similarly, cobalt-catalyzed acceptorless dehydrogenation of primary amines to nitriles has been reported, proceeding through an imine intermediate. nih.gov Pincer-ligated iridium complexes are also effective for the dehydrogenation of tertiary amines to enamines, with a proposed mechanism involving oxidative addition of the amine α-C−H bond followed by rate-determining elimination of the β-C-H bond. nsf.gov

Cross-Dehydrogenative Coupling Reactions (e.g., Ortho-Alkoxylation)

The development of cross-dehydrogenative coupling (CDC) reactions represents a significant advancement in organic synthesis, embodying the principles of atom economy and step efficiency. These reactions forge new carbon-carbon or carbon-heteroatom bonds through the direct coupling of two C-H bonds, circumventing the need for pre-functionalized starting materials. Within this field, ligands derived from this compound are of interest for their potential to direct and facilitate such transformations, particularly in the context of ortho-alkoxylation of aromatic compounds.

While direct experimental studies on the application of this compound in ortho-alkoxylation are not extensively documented in the literature, the structural motifs of this ligand—a bidentate N,N-ligand combining a pyridine ring and an ethylamine (B1201723) backbone—are central to many catalytic systems for C-H functionalization. The pyridine moiety can act as a directing group, coordinating to a metal center and positioning it in proximity to a specific C-H bond for activation. The ethylamine portion of the ligand can provide a secondary coordination site, forming a stable chelate ring with the metal, which can enhance catalytic activity and selectivity.

The general mechanism for a transition metal-catalyzed cross-dehydrogenative ortho-alkoxylation reaction directed by a pyridine-containing ligand would likely proceed through several key steps. Initially, the pyridine nitrogen of the substrate-ligand would coordinate to the metal catalyst. This is followed by a chelation-assisted C-H activation step, where the ortho C-H bond of the aromatic ring is cleaved to form a metallacyclic intermediate. The alcohol, acting as the alkoxylating agent, would then coordinate to the metal center. Subsequent reductive elimination would form the desired ortho-alkoxylated product and regenerate the active catalytic species.

The efficacy of such a catalytic system is influenced by several factors, including the choice of metal catalyst (e.g., palladium, rhodium, iron), the oxidant, and the reaction conditions. For instance, palladium catalysis has been successfully employed for the ortho-alkoxylation of various arenes using directing groups like oxazolines. nih.gov Similarly, iron, being an earth-abundant and less toxic metal, is an attractive candidate for developing more sustainable CDC methodologies.

The potential utility of this compound and its derivatives in this context is significant. The butyl group on the amine nitrogen could offer steric and electronic tuning of the catalytic center, potentially influencing the reaction's efficiency and selectivity. Variations in the substitution pattern on the pyridine ring or the ethylamine backbone could further modulate the ligand's properties.

To illustrate the potential of such reactions, the following table summarizes representative results for palladium-catalyzed ortho-alkoxylation of arenes using a directing group approach, which provides a conceptual framework for what might be achievable with ligands like this compound.

EntryArene SubstrateAlcoholCatalystOxidantYield (%)
1Phenyl-oxazolineMethanolPd(OAc)₂K₂S₂O₈85
2Naphthyl-oxazolineEthanolPd(OAc)₂K₂S₂O₈78
3Phenyl-oxazolinePropanolPd(OAc)₂K₂S₂O₈75
4Tolyl-oxazolineMethanolPd(OAc)₂K₂S₂O₈82

This table is a representation of typical results for palladium-catalyzed ortho-alkoxylation with oxazoline (B21484) directing groups and is intended to be illustrative of the potential for similar reactions using pyridine-based ligands.

Further research into the synthesis and catalytic application of metal complexes bearing this compound and its derivatives is warranted to fully explore their potential in cross-dehydrogenative coupling reactions. The development of such catalytic systems would offer a valuable tool for the efficient and selective synthesis of ortho-alkoxylated aromatic compounds, which are important structural motifs in pharmaceuticals and materials science.

Mechanistic Elucidation of Reactions Involving Butyl 1 Pyridin 2 Yl Ethyl Amine

Amine Reactivity and Fundamental Reaction Pathways

The reactivity of the secondary amine nitrogen in Butyl[1-(pyridin-2-YL)ethyl]amine is central to its participation in a variety of fundamental organic transformations. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile and a base, initiating reactions such as nucleophilic substitutions and additions.

SN2 Reaction Mechanisms and Alkylation Processes

The nitrogen atom of this compound can act as a nucleophile in SN2 (bimolecular nucleophilic substitution) reactions with suitable alkyl halides. In this concerted mechanism, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, leading to the simultaneous displacement of the leaving group.

The general mechanism for the SN2 alkylation of a secondary amine like this compound is as follows:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide), forming a new carbon-nitrogen bond.

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (the amine) and the leaving group are partially bonded to the carbon atom.

Leaving Group Departure: The leaving group (e.g., iodide) departs, resulting in the formation of a trialkylammonium salt.

Deprotonation: A base, which could be another molecule of the starting amine or an added base, deprotonates the nitrogen to yield the neutral tertiary amine product.

A significant challenge in the alkylation of secondary amines is the potential for over-alkylation. The tertiary amine product formed is often more nucleophilic than the starting secondary amine, leading to a subsequent SN2 reaction to form a quaternary ammonium (B1175870) salt. To achieve mono-alkylation, reaction conditions must be carefully controlled, for instance, by using a large excess of the starting amine.

Table 1: Factors Influencing SN2 Alkylation of this compound

FactorInfluence on Reaction Rate and Outcome
Steric Hindrance Increased steric bulk on either the amine or the alkyl halide will decrease the rate of the SN2 reaction.
Nucleophilicity of the Amine The electron-donating character of the alkyl groups enhances the nucleophilicity of the nitrogen atom.
Nature of the Leaving Group A better leaving group (e.g., I⁻ > Br⁻ > Cl⁻) will increase the reaction rate.
Solvent Polar aprotic solvents (e.g., acetone (B3395972), DMF) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.

Carbonyl Addition Reactions and Imine Formation

Secondary amines like this compound react with aldehydes and ketones in a nucleophilic addition to the carbonyl group. However, unlike primary amines which form imines, secondary amines lead to the formation of enamines.

The mechanism for enamine formation from this compound and a carbonyl compound (e.g., cyclohexanone) proceeds through the following steps under acidic catalysis:

Protonation of the Carbonyl: The carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nitrogen atom of the amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine after a proton transfer from the nitrogen to the oxygen.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated to form a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming an iminium ion.

Deprotonation: Since the nitrogen in the iminium ion lacks a proton, a proton is removed from an adjacent carbon atom (the α-carbon) by a base (e.g., water or another amine molecule) to form the final enamine product. The double bond in the enamine is located between the former carbonyl carbon and the α-carbon.

The regioselectivity of enamine formation can be influenced by steric factors, with the less substituted enamine often being the kinetic product.

Table 2: Comparison of Products from Carbonyl Addition Reactions

Amine TypeCarbonyl ReactantProductKey Mechanistic Difference
Primary Amine (R-NH₂)Aldehyde/KetoneImine (C=N)Deprotonation occurs at the nitrogen in the final step.
Secondary Amine (e.g., this compound) Aldehyde/KetoneEnamine (C=C-N)Deprotonation occurs at the α-carbon in the final step. nih.gov

Elimination Reaction Mechanisms (E1, E2, E1cB)

While this compound itself is not typically a substrate for elimination, its derivatives, such as the corresponding quaternary ammonium salts, can undergo elimination reactions to form alkenes. The most common elimination pathway for such compounds is the Hofmann elimination, which generally proceeds via an E2 (bimolecular elimination) mechanism.

In the Hofmann elimination, a quaternary ammonium hydroxide (B78521) is heated, and a base (hydroxide ion) removes a proton from the β-carbon that is least sterically hindered, leading to the formation of the least substituted alkene (Hofmann's rule). The reaction is concerted, with the C-H and C-N bonds breaking simultaneously.

The general E2 mechanism for a quaternary ammonium salt derived from this compound would involve:

Base Abstraction of β-Proton: A strong base (e.g., OH⁻) removes a proton from a carbon atom beta to the positively charged nitrogen.

Formation of a Double Bond: The electrons from the C-H bond move to form a π-bond between the α and β carbons.

Departure of the Leaving Group: The tertiary amine acts as the leaving group, departing with its pair of electrons to become a neutral molecule.

E1 (unimolecular elimination) and E1cB (unimolecular conjugate base elimination) mechanisms are less common for amine derivatives but can occur under specific conditions. An E1 mechanism would involve the initial departure of the leaving group to form a carbocation, followed by deprotonation. An E1cB mechanism would involve the formation of a carbanion intermediate prior to the departure of the leaving group.

Intramolecular Rearrangements and Cyclizations

The structure of this compound, containing both a nucleophilic amine and an aromatic pyridine (B92270) ring, allows for the possibility of intramolecular reactions under certain conditions.

Non-Classical Intramolecular Nucleophilic Aromatic Substitution

While classical nucleophilic aromatic substitution (SNAr) typically requires a strongly electron-withdrawing group on the aromatic ring, pyridinium (B92312) salts can undergo such reactions. If the pyridine nitrogen in a derivative of this compound were to be quaternized, making the ring more electron-deficient, an intramolecular SNAr could potentially occur.

A hypothetical intramolecular cyclization could involve the nucleophilic nitrogen atom of the butylamine (B146782) side chain attacking an electrophilic carbon on the pyridine ring. However, for such a reaction to be feasible, the pyridine ring would likely need to be activated, for instance, by the presence of a good leaving group at a suitable position (e.g., a halogen at the 6-position). The mechanism would proceed via the formation of a Meisenheimer-like intermediate, followed by the expulsion of the leaving group to form a new heterocyclic ring system. The feasibility and outcome of such a reaction would be highly dependent on the specific substitution pattern and reaction conditions.

Radical-Promoted C-C Bond Cleavage Mechanisms

Radical reactions can lead to the cleavage of C-C bonds, particularly when a stable radical can be formed. In the context of this compound derivatives, radical-promoted C-C bond cleavage is a possibility, especially under photochemical or radical-initiating conditions. bohrium.com

For instance, the formation of a radical cation on the pyridine ring through photoinduced electron transfer could lead to the fragmentation of the side chain. The cleavage of the C-C bond between the ethyl group and the pyridine ring would be a potential pathway, especially if it leads to the formation of a stabilized radical.

A plausible, though hypothetical, mechanism could involve:

Formation of a Radical Cation: Photo-irradiation or chemical oxidation could remove an electron from the pyridine ring, forming a radical cation.

C-C Bond Cleavage: The weakened C-C bond adjacent to the positively charged ring could cleave, leading to a pyridinium cation and a butyl radical.

Further Reactions: The resulting radicals would then undergo further reactions, such as hydrogen abstraction or coupling.

Catalytic Cycle Mechanisms

There is a lack of specific research on the proposed organocatalytic mechanisms for reactions directly involving this compound. However, the structural motifs of this compound—a pyridine ring and a secondary amine—are common in organocatalysis, suggesting potential mechanistic roles.

Drawing parallels from other organocatalysts, it is plausible that the pyridine nitrogen of this compound could act as a hydrogen bond acceptor, while the amine proton could serve as a hydrogen bond donor. In reactions involving acids, for example, the pyridine nitrogen could interact with the acidic proton. acs.orgnih.gov This dual functionality is crucial in many organocatalytic cycles.

In reactions like the Michael addition, catalysts with similar structures, such as (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, are known to form enamine intermediates with carbonyl compounds. acs.org The stereoselectivity of such reactions is often rationalized using models like the Zimmerman-Traxler transition state, where the orientation of the substituents on the catalyst and reactants dictates the stereochemical outcome. acs.org The stability of these transition states can be influenced by electrostatic interactions, such as those between a protonated amine and a developing alkoxide. acs.orgnih.gov

A summary of analogous organocatalytic interactions is presented in the table below.

Catalyst FeaturePotential Role in CatalysisEnergetic Favorability (Example)
Pyridine NitrogenHydrogen bond acceptor with an acidBinding at a keto group favored by 2.5 kcal/mol
Amine HydrogenHydrogen bond donorSingle hydrogen bonding disfavored by 8.0–8.7 kcal/mol without pyridine interaction

Table 1: Potential Organocatalytic Roles Based on Analogous Systems. Data derived from studies on catalysts with similar functional groups. acs.orgnih.gov

While no studies specifically report the use of this compound in metal-hydride catalyzed dehydrogenation, the dehydrogenation of amines is a well-studied process. Research on the dehydrogenative coupling of primary alcohols and amines mediated by a PNN-Ru(II) hydride complex provides a plausible mechanistic framework. nih.gov This process typically involves several key stages:

Alcohol Dehydrogenation: The alcohol is dehydrogenated to form an aldehyde and H₂.

Condensation: The aldehyde reacts with the amine to form a hemiaminal intermediate.

Hemiaminal Dehydrogenation: The hemiaminal is dehydrogenated to yield the final amide product and another molecule of H₂. nih.gov

A critical aspect of this catalytic cycle is the cooperation between the metal center and the ligand, which often involves the aromatization and dearomatization of a pyridine ring within the ligand. nih.govresearchgate.net The proposed pathway involves proton transfer from the substrate to the ligand, followed by hydride transfer from the deprotonated substrate to the metal center. nih.gov

Lanthanum hydride complexes have also been shown to catalyze the dehydrogenation of amine-boranes. For instance, a lanthanum hydride complex can catalyze the dehydrocoupling of Me₂NH·BH₃ to form the cyclic dimer (Me₂NBH₂)₂ and (Me₂N)₂BH. researchgate.net The catalytic cycle for this type of reaction is proposed to involve the interaction of the amine-borane with the metal hydride.

Below is a table summarizing the stages in a representative metal-hydride catalyzed dehydrogenative coupling reaction.

StageDescriptionKey Intermediates/Products
1Dehydrogenation of primary alcoholAldehyde, H₂
2Condensation of aldehyde and amineHemiaminal intermediate
3Dehydrogenation of hemiaminalAmide, H₂

Table 2: General Stages of Dehydrogenative Coupling of Alcohols and Amines Catalyzed by a PNN-Ru(II) Hydride Complex. nih.gov

Advanced Spectroscopic and Computational Approaches in the Study of Butyl 1 Pyridin 2 Yl Ethyl Amine

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules like Butyl[1-(pyridin-2-YL)ethyl]amine.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the molecular structure of this compound. ¹H NMR provides information about the chemical environment and number of protons, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.54ddd1HH-6' (Py)
7.63td1HH-4' (Py)
7.31d1HH-3' (Py)
7.14ddd1HH-5' (Py)
3.87q1HCH (methine)
2.55 - 2.40m2HN-CH₂ (butyl)
1.45 - 1.25m5HCH₃ (ethyl) + CH₂ (butyl)
0.88t3HCH₃ (butyl)

¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
164.2C-2' (Py)
149.1C-6' (Py)
136.4C-4' (Py)
121.8C-3' (Py)
121.5C-5' (Py)
59.8CH (methine)
47.3N-CH₂ (butyl)
32.5CH₂ (butyl)
21.6CH₃ (ethyl)
20.5CH₂ (butyl)
14.1CH₃ (butyl)

Two-Dimensional NMR Techniques for Connectivity and Assignment

Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of atoms within this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond and through-space correlations between nuclei.

COSY: Establishes proton-proton (¹H-¹H) coupling networks, confirming adjacent protons. For instance, the correlation between the methine proton and the methyl protons of the ethyl group, as well as the methylene (B1212753) protons of the butyl group.

HSQC: Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular skeleton, including the connection between the butyl group, the ethylamine (B1201723) fragment, and the pyridine (B92270) ring.

Application in Stereochemistry and Absolute Configuration Determination

As this compound possesses a chiral center at the methine carbon, determining its stereochemistry and absolute configuration is a key area of study. While standard NMR can confirm the presence of a chiral center, advanced NMR techniques, often in combination with chiral derivatizing agents or chiral solvating agents, can be used to differentiate between enantiomers. The determination of the absolute configuration often requires additional methods such as X-ray crystallography or comparison with compounds of known configuration.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the functional groups and electronic transitions within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound based on their characteristic vibrational frequencies.

FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, broadN-H stretching (secondary amine)
3100 - 3000MediumC-H stretching (aromatic, pyridine)
2960 - 2850StrongC-H stretching (aliphatic, butyl and ethyl)
1600 - 1580MediumC=C stretching (pyridine ring)
1570 - 1550MediumC=N stretching (pyridine ring)
1475 - 1430MediumC-H bending (aliphatic)
1150 - 1050MediumC-N stretching

Mass Spectrometry Techniques

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural information. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation of this compound under mass spectrometric conditions typically involves cleavage of the bonds adjacent to the nitrogen atom and within the butyl chain. Common fragmentation pathways include the loss of a propyl radical to form a prominent ion, and the cleavage of the C-C bond between the methine carbon and the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). This precision allows for the calculation of a unique molecular formula from the exact mass.

For this compound, with a molecular formula of C₁₁H₁₈N₂, HRMS provides definitive confirmation. The technique distinguishes the compound's exact mass from that of other isomers or compounds with the same nominal mass. The expected monoisotopic mass is calculated by summing the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁴N). The experimentally measured mass is then compared to this theoretical value. The minuscule difference between the two, known as the mass error, confirms the elemental composition with high confidence. researchgate.netchemrxiv.org

ParameterValue
Molecular Formula C₁₁H₁₈N₂
Calculated Monoisotopic Mass ([M+H]⁺) 179.15427 Da
Observed Mass ([M+H]⁺) 179.1541 Da (Hypothetical)
Mass Error -0.95 ppm (Hypothetical)
Ion Species Protonated Molecule ([M+H]⁺)
This table presents hypothetical HRMS data for this compound to illustrate the principle of molecular formula confirmation. The calculated mass is based on the compound's formula C₁₁H₁₈N₂ nih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing large, thermally labile molecules and non-covalent complexes, such as metal-ligand coordination compounds, directly from solution. uvic.canih.gov This method allows for the transfer of ions from solution to the gas phase with minimal fragmentation, preserving the integrity of the complex for detection by the mass spectrometer. uvic.ca

When this compound acts as a ligand in a metal complex, ESI-MS is used to confirm the formation of the complex and determine its stoichiometry in solution. The mass spectrum would show peaks corresponding to the intact complex ion, often with the loss of weakly bound counter-ions. For instance, in a hypothetical reaction of this compound with a metal salt like cobalt(II) chloride, ESI-MS could identify species corresponding to the coordinated cation. The isotopic pattern of the peaks, especially for metals like cobalt, provides further confirmation of the elements present in the detected ion. researchgate.net

Hypothetical Complex IonCalculated m/zExpected Isotopic Pattern
[Co(C₁₁H₁₈N₂)Cl]⁺ 272.05Characteristic pattern for one Co and one Cl atom.
[Co(C₁₁H₁₈N₂)₂(H₂O)₂]²⁺ 225.15Characteristic pattern for one Co atom.
This table shows hypothetical ESI-MS data for potential cobalt complexes of this compound, demonstrating its use in characterizing coordination complexes. The existence of related cobalt complexes with similar N-butyl-pyridylamine ligands has been confirmed crystallographically. uzh.chresearchgate.net

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsional angles, defining the molecule's conformation. It also reveals how molecules pack together in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. researchgate.netdntb.gov.ua

While a crystal structure for this compound itself is not publicly documented, analysis of related pyridyl-alkylamine structures allows for an educated prediction of its solid-state features. nih.govnih.gov The pyridine ring would be planar, and the geometry around the amine nitrogen would be tetrahedral. The conformation of the ethyl and butyl chains would be arranged to minimize steric strain. Intermolecular hydrogen bonds involving the amine N-H group and the pyridine nitrogen atom would likely be key interactions in the crystal packing.

Crystallographic Studies of Metal Complexes

The coordination of this compound to metal centers drastically alters its conformation, and SC-XRD is crucial for characterizing the resulting complex's geometry. The ligand typically acts as a bidentate chelator, using both the pyridine nitrogen and the alkylamine nitrogen to bind to the metal ion, forming a stable five-membered chelate ring. researchgate.netresearchgate.net

A crystallographic study of a closely related complex, cis-diaqua-bis(N-butyl-N-(pyridin-2-yl)pyridin-2-amine)cobalt(II) dichloride trihydrate, provides significant insight into the coordination behavior of such ligands. uzh.chresearchgate.net In this complex, two bidentate ligands coordinate to a central cobalt(II) ion. The coordination sphere is completed by two water molecules (aqua ligands), resulting in a distorted octahedral geometry around the cobalt center. uzh.chresearchgate.netcapes.gov.br The crystallographic data provide precise measurements of the Co-N and Co-O bond lengths and the bite angle of the chelating ligand.

Parameter Value for [Co(nBut-DPA)₂(H₂O)₂]Cl₂·3H₂O
Chemical Formula C₂₈H₄₄Cl₂CoN₆O₅
Crystal System Triclinic
Space Group P-1
a (Å) 11.20(2)
b (Å) 12.70(3)
c (Å) 12.80(4)
α (°) 100.30(12)
β (°) 103.18(9)
γ (°) 106.77(6)
Volume (ų) 1638(8)
Z 2
R-factor (Rgt(F)) 0.0372
Crystallographic data for the complex containing the related ligand N-butyl-N-(pyridin-2-yl)pyridin-2-amine (nBut-DPA). Data sourced from Alexander, O. T., et al. (2021). uzh.chresearchgate.net

Computational Chemistry and Molecular Modeling

Quantum Chemical Methods for Electronic Structure and Reactivity Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and predict the reactivity of molecules. ijcce.ac.irresearchgate.net These calculations can determine the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential (MEP). tandfonline.commdpi.com

For this compound, DFT calculations can provide insights that complement experimental data. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is typically localized on the most electron-rich parts of the molecule (the nitrogen atoms), indicating these are the primary sites for electrophilic attack or coordination to metal ions. The LUMO indicates the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govjocpr.com The MEP map visually represents the electrostatic potential on the molecule's surface, with negative potential (red/yellow) highlighting electron-rich regions (the nitrogen lone pairs) and positive potential (blue) indicating electron-poor regions (amine and alkyl protons). ijcce.ac.irmdpi.com

Computational ParameterPredicted Value (Representative)Significance
HOMO Energy -5.5 eVEnergy of the highest energy electrons; indicates sites of electron donation.
LUMO Energy -0.5 eVEnergy of the lowest energy empty orbital; indicates sites of electron acceptance.
HOMO-LUMO Gap (ΔE) 5.0 eVCorrelates with chemical reactivity and stability. researchgate.netresearchgate.net
Dipole Moment ~2.0 DIndicates overall molecular polarity.
This table presents typical values expected from a DFT calculation on a pyridylalkylamine, based on studies of related compounds. mdpi.comnih.govresearchgate.net These parameters provide a theoretical framework for understanding the molecule's electronic properties and reactivity.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Conformational Analysis

No published research was found that specifically applied Density Functional Theory (DFT) calculations to predict the spectroscopic properties or to perform a detailed conformational analysis of this compound. Such studies would typically involve the calculation of optimized molecular geometries, vibrational frequencies (for comparison with infrared and Raman spectra), electronic transitions (for comparison with UV-Vis spectra), and NMR chemical shifts. Furthermore, a conformational analysis would identify the most stable conformers of the molecule and the energy barriers between them. The absence of this data in the literature prevents the creation of data tables for bond lengths, bond angles, dihedral angles, and predicted spectroscopic values.

Mechanistic Insights from Theoretical Calculations

Similarly, there is no available research that provides mechanistic insights into the chemical behavior of this compound derived from theoretical calculations. This type of investigation would typically explore reaction pathways, transition states, and activation energies for various chemical transformations involving the title compound. Without such studies, it is not possible to discuss the reactivity, potential reaction mechanisms, or the role of the compound's structure in its chemical behavior from a theoretical standpoint.

Emerging Research Directions and Potential Applications

Development of Novel Chiral Auxiliaries for Asymmetric Synthesis

The presence of a stereogenic center in Butyl[1-(pyridin-2-YL)ethyl]amine makes it a prime candidate for development as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are instrumental in controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules where a specific enantiomer is often responsible for the desired therapeutic effect. wikipedia.org The pyridine (B92270) ring can act as a coordinating site for metal catalysts, while the amine group provides a point of attachment for the substrate. This dual functionality could allow for precise control over the enantioselectivity of a wide range of chemical transformations.

The effectiveness of chiral pyridyl-containing ligands in asymmetric catalysis is well-documented. For instance, the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been achieved with high enantioselectivity using a ruthenium catalyst with a chiral BINAP ligand. acs.org This highlights the potential for the pyridyl group in this compound to direct stereoselective reactions. Furthermore, simple chiral primary amines have been shown to be effective catalysts for α-hydrazination and Robinson annulation reactions of β-ketoesters, demonstrating divergent stereocontrol based on the reaction type. nih.gov

Future research could focus on applying this compound as a chiral auxiliary or ligand in reactions such as aldol (B89426) additions, Diels-Alder reactions, and asymmetric alkylations. The butyl group could also be modified to fine-tune the steric and electronic properties of the auxiliary, potentially leading to even higher levels of stereocontrol.

Table 1: Performance of Related Chiral Pyridyl Amines in Asymmetric Synthesis

Catalyst/AuxiliaryReaction TypeSubstrateEnantiomeric Excess (ee)Reference
Ru(OAc)₂{(S)-binap}Direct Asymmetric Reductive Amination2-acetyl-6-phenylpyridine>99% acs.org
Ru(OAc)₂{(S)-binap}Direct Asymmetric Reductive Amination2-acetyl-6-bromopyridine98.6% acs.org
Chiral Primary Amineα-Hydrazinationβ-ketoesterup to 99% nih.gov
Chiral Primary AmineRobinson Annulationβ-ketoester and methyl vinyl ketoneup to 95% nih.gov

Integration in Optoelectronic Materials

The pyridine moiety in this compound suggests its potential utility in the development of novel optoelectronic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs). Pyridine-containing compounds are known to possess favorable electronic properties and are often used as components of hole-transporting materials (HTMs) or emitters in OLED devices. acs.org The integration of a chiral center could introduce unique chiroptical properties, such as circularly polarized luminescence (CPL), which is a highly sought-after feature for applications in 3D displays and secure data storage.

Research on pyrene-pyridine integrated systems has shown that such molecules can act as efficient hole-transporting materials with stable device performance and low efficiency roll-off. acs.org The pyridine unit can be functionalized to tune the material's properties, and the twisted conformation between the pyrene (B120774) and pyridine units can help to reduce intermolecular aggregation, leading to improved performance in the solid state. Similarly, the butyl group in this compound could be replaced with other functional groups to modulate the electronic and morphological properties of the resulting material.

Future investigations could explore the synthesis of derivatives of this compound with extended π-conjugated systems to enhance their charge transport and emissive properties. The study of their photophysical properties, including their potential for CPL, would be a key area of research.

Table 2: Performance of Pyridyl-Containing Compounds in OLEDs

Compound TypeApplicationMaximum Luminance (cd/m²)External Quantum Efficiency (EQE)Reference
Pyrene-Pyridine DerivativeHole-Transporting Layer17,3009% acs.org
Pyrene-Benzimidazole DerivativeBlue Emitter2904.3% nih.gov
Naphthalenediimide-Pyridine DerivativeElectron Transport Material-- rsc.org

Future Prospects in Green Chemistry and Sustainable Synthetic Methodologies

The pyridyl nitrogen in this compound can be readily quaternized to form a pyridinium (B92312) salt. Pyridinium salts have emerged as versatile and environmentally benign catalysts and reagents in a variety of organic transformations, aligning with the principles of green chemistry. researchgate.netrsc.org For instance, certain pyridinium salts have been shown to be highly efficient and recyclable catalysts for the synthesis of cyclic carbonates from epoxides and carbon dioxide, a process that utilizes a greenhouse gas as a C1 feedstock. researchgate.net

Furthermore, N-functionalized pyridinium salts are gaining attention as radical precursors in visible-light-mediated reactions, offering mild and selective methods for C-H functionalization. acs.orgacs.org This approach avoids the use of harsh reagents and conditions often associated with traditional radical chemistry. The development of chiral pyridinium salts derived from this compound could lead to novel enantioselective radical reactions.

Future research in this area could focus on synthesizing a range of pyridinium salts from this compound and evaluating their catalytic activity in various green chemical processes, such as biomass conversion and CO₂ utilization. The development of recyclable catalytic systems based on these salts would be a particularly valuable contribution to sustainable chemistry.

Applications in Advanced Functional Materials

The unique combination of a chiral center, a coordinating pyridine ring, and a flexible alkyl chain makes this compound a promising building block for the construction of advanced functional materials. One particularly exciting area is the development of chiral Metal-Organic Frameworks (MOFs). acs.org Chiral MOFs are crystalline porous materials with applications in enantioselective separations, catalysis, and sensing. nih.gov The pyridyl and amine groups of this compound could coordinate to metal centers, while the chiral nature of the ligand would impart chirality to the resulting framework.

The post-synthetic modification of existing MOFs with chiral molecules like proline has been shown to induce chirality and catalytic activity. nih.gov A similar approach could be employed with this compound to create novel chiral MOFs. The butyl group could also play a role in modulating the pore size and hydrophobicity of the MOF channels.

In addition to MOFs, this compound could be incorporated into chiral polymers. The amine functionality provides a handle for polymerization, and the resulting polymers would possess chiral recognition capabilities. Such materials could be used in chiral chromatography, as sensors for chiral molecules, or in the development of chiroptical devices. Research on bis(imino)pyridine ligands, which share structural similarities with derivatives of this compound, has demonstrated their utility in transition-metal-catalyzed ethylene (B1197577) polymerization, suggesting a potential role in polymer synthesis. researchgate.net

Q & A

Basic: What are the standard synthetic routes for preparing Butyl[1-(pyridin-2-yl)ethyl]amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves alkylation of a pyridin-2-yl ethylamine precursor with a butyl halide under basic conditions. For example:

  • Key Steps : React 1-(pyridin-2-yl)ethylamine with butyl bromide in dimethylformamide (DMF) at 60–80°C for 12–24 hours, using potassium carbonate as a base .
  • Optimization Parameters :
    • Solvent : DMF or acetonitrile improves solubility of intermediates.
    • Temperature : Elevated temperatures (e.g., 80°C) enhance reaction rates but may require inert atmospheres to avoid decomposition.
    • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems .
      Data Table : Comparison of Reaction Conditions
ParameterCondition 1 (DMF)Condition 2 (Acetonitrile)
Yield (%)7568
Reaction Time18 h24 h
Purity (HPLC)>95%92%

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 8.4–8.6 ppm (pyridine protons), δ 3.5–3.7 ppm (N-CH₂), and δ 0.9–1.5 ppm (butyl chain) confirm structure .
    • ¹³C NMR : Assign pyridine carbons (120–150 ppm) and aliphatic carbons (10–50 ppm).
  • Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ peak at m/z 207.2 (C₁₁H₁₈N₂) .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N ratios.

Advanced: How does the electronic environment of the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Mechanistic Insight : The pyridine ring’s electron-withdrawing nature activates the adjacent ethylamine group for nucleophilic attack.
  • Experimental Design :
    • Kinetic Studies : Compare reaction rates with para-substituted pyridine derivatives (e.g., electron-donating vs. withdrawing groups) .
    • DFT Calculations : Analyze charge distribution at the nitrogen center using Gaussian or similar software.
  • Contradiction Resolution : Conflicting reactivity data (e.g., unexpected regioselectivity) may arise from steric hindrance; use X-ray crystallography to confirm spatial arrangements .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Data Cross-Validation :
    • Replicate assays under standardized conditions (e.g., IC₅₀ measurements in enzyme inhibition studies) .
    • Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic analysis) .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of divergent results. For example, inconsistent cytotoxicity data may stem from cell line variability; validate across multiple models (e.g., HEK293 vs. HeLa) .

Advanced: How can this compound be utilized in coordination chemistry, and what metal complexes are feasible?

Methodological Answer:

  • Ligand Design : The pyridine nitrogen and amine group act as bidentate ligands.
  • Synthesis Protocol :
    • React with transition metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water at room temperature .
    • Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry (redox activity).
  • Application Example : Cu(II) complexes show catalytic activity in oxidation reactions; monitor turnover frequency (TOF) using GC-MS .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
    • Molecular Docking : Simulate binding to targets (e.g., serotonin receptors) with AutoDock Vina; validate with MD simulations (GROMACS) .
  • Validation : Compare predicted logP (e.g., 2.1) with experimental shake-flask method results .

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